

commercial suppliers of N-Formyl Maraviroc-d6 for research

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Compound of Interest

Compound Name: N-Formyl Maraviroc-d6

Cat. No.: B15145129

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N-Formyl Maraviroc-d6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Formyl Maraviroc-d6**, a deuterated derivative of a potential metabolite of Maraviroc. Maraviroc is an antiretroviral drug that acts as a C-C chemokine receptor type 5 (CCR5) antagonist, preventing the entry of CCR5-tropic HIV-1 into host cells. The N-formyl derivative is of interest for its potential role as a metabolite and for use as an internal standard in metabolic studies. This guide details its chemical properties, potential synthesis, analytical methodologies, and relevant biological context.

Quantitative Data

Currently, **N-Formyl Maraviroc-d6** is not widely available from commercial suppliers, and as such, a certificate of analysis with specific quantitative data is not publicly accessible. However, for reference, the specifications for the closely related compound, Maraviroc-d6, are provided below. It is anticipated that **N-Formyl Maraviroc-d6** would have similar requirements for purity and isotopic enrichment for its use in research.

Table 1: Representative Quantitative Data for Maraviroc-d6

Parameter	Specification	Supplier Example
Chemical Purity	≥98% (Maraviroc)	Cayman Chemical[1]
Deuterium Incorporation	≥99% deuterated forms (d1-d6); ≤1% d0	Cayman Chemical[1]
Molecular Formula	C29H35D6F2N5O	MedchemExpress, Santa Cruz Biotechnology[2][3]
Molecular Weight	519.70 g/mol	MedchemExpress, Santa Cruz Biotechnology[2][3]

Experimental Protocols

Proposed Synthesis of N-Formyl Maraviroc-d6

The synthesis of **N-Formyl Maraviroc-d6** can be approached through the N-formylation of Maraviroc-d6. Several methods for the N-formylation of secondary amines have been reported in the scientific literature. A plausible method involves the use of formic acid as the formylating agent, which is a simple and efficient approach.[4]

Materials:

- Maraviroc-d6
- Formic acid (reagent grade)
- Iodine (catalyst)
- Anhydrous solvent (e.g., dichloromethane)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve Maraviroc-d6 in the anhydrous solvent in a round-bottom flask.
- Add an excess of formic acid (e.g., 2-3 equivalents) to the solution.
- Add a catalytic amount of iodine (e.g., 5 mol%).
- Stir the reaction mixture at room temperature or with gentle heating (e.g., 70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude **N-Formyl Maraviroc-d6** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).
- Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Analytical Characterization

LC-MS/MS is a highly sensitive and specific method for the quantification of Maraviroc and its metabolites in biological matrices. This technique would be ideal for the analysis of **N-Formyl Maraviroc-d6**.

Instrumentation:

- A high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (based on Maraviroc analysis):

- Column: A C18 reversed-phase column is suitable.
- Mobile Phase: A gradient of acetonitrile and water with a small percentage of formic acid to improve ionization.
- Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
- Injection Volume: 5-10 μ L.

Mass Spectrometry Conditions:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for **N-Formyl Maraviroc-d6** would need to be determined. For Maraviroc, these transitions are well-established.

NMR spectroscopy is essential for the structural confirmation of the synthesized **N-Formyl Maraviroc-d6**.

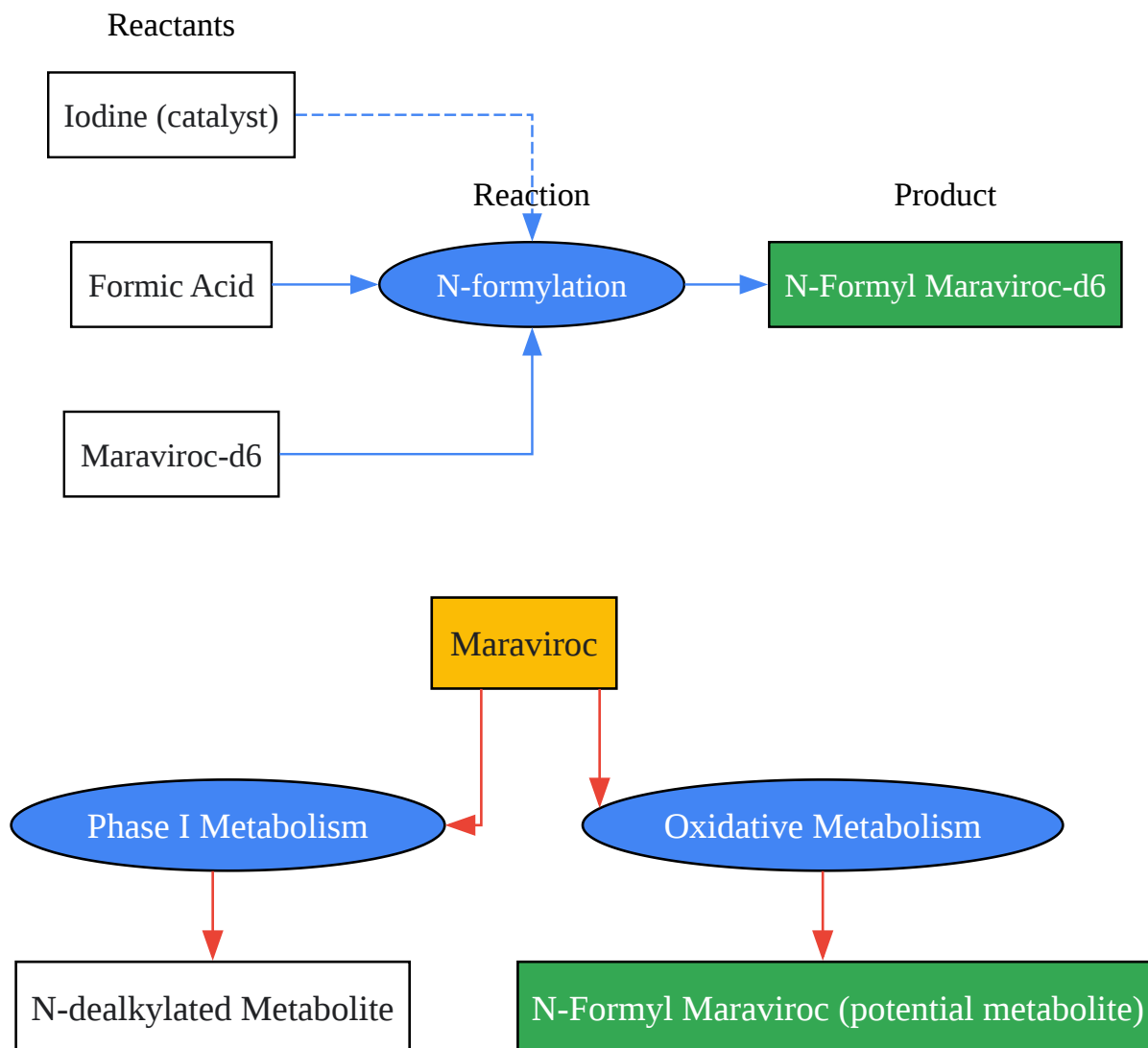
Sample Preparation:

- Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Experiments:

- ¹H NMR: To determine the proton environment and confirm the presence of the formyl proton.
- ¹³C NMR: To identify all carbon atoms in the molecule.
- 2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and definitively assign the structure.

Visualizations



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